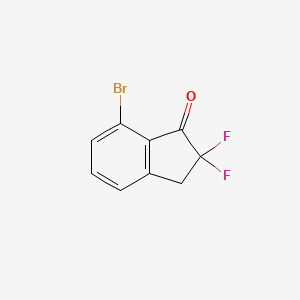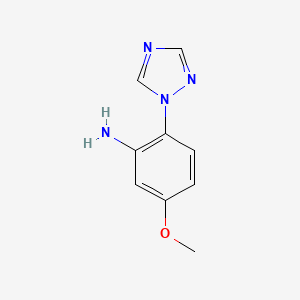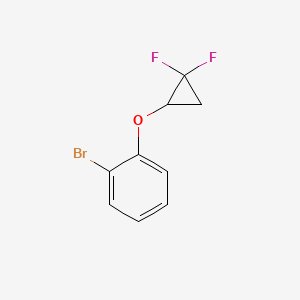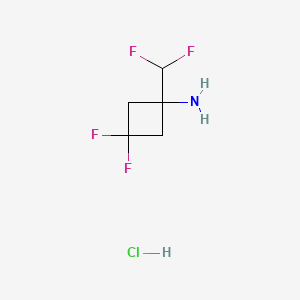
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of boronic acid esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The general reaction scheme is as follows:
Pinacol+Boron trihalide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: It is used to introduce boron atoms into organic molecules.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between boronic acids and halides.
Hydroboration: Addition of boron to alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Anhydrous Conditions: Essential to prevent hydrolysis of boron intermediates.
Major Products Formed
Boronic Acid Esters: Key intermediates in organic synthesis.
Aryl Boronates: Formed in Suzuki-Miyaura coupling reactions.
Alkyl Boronates: Result from hydroboration reactions.
Applications De Recherche Scientifique
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects primarily through the formation of boron-oxygen bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transfer of the boron group to the organic substrate, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Complexes: Act as intermediates in the coupling reaction.
Boron Intermediates: Participate in the formation of boronic acid esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-isopropoxy-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-methoxy-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-ethoxy-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane is unique due to its higher stability and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in reactions requiring stringent conditions and high yields.
Propriétés
Formule moléculaire |
C13H27BO3 |
|---|---|
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
4,4,5,5-tetraethyl-2-propan-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H27BO3/c1-7-12(8-2)13(9-3,10-4)17-14(16-12)15-11(5)6/h11H,7-10H2,1-6H3 |
Clé InChI |
MGXXVDMSMRBVQX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(CC)CC)(CC)CC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
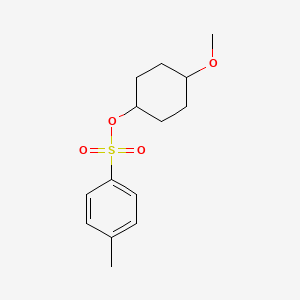
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

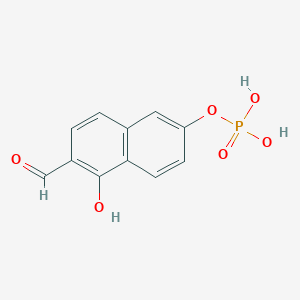
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)


![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
